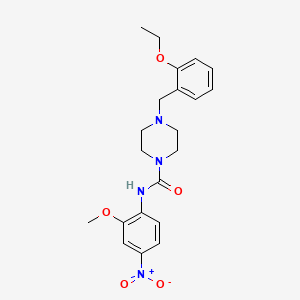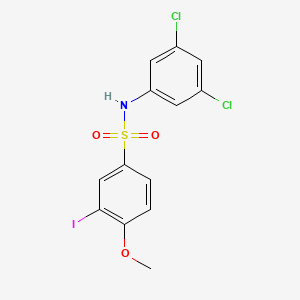![molecular formula C18H16ClF2N7S B4618104 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves catalyzed reactions and cyclization processes to yield thiadiazole derivatives. For example, manganese(II) catalyzed reactions have been employed to synthesize benzyl-N-phenyl-1,3,4-thiadiazol-2-amines, highlighting a method that could potentially be adapted for the target compound (Dani et al., 2013). These processes emphasize the importance of catalysis and cyclization in the synthesis of thiadiazole compounds.
Molecular Structure Analysis
Single crystal X-ray data and DFT studies have been utilized for the molecular structure analysis of thiadiazole derivatives, revealing the significance of intramolecular and intermolecular hydrogen bonding in stabilizing the structure. This suggests that similar analysis methods would be pertinent for understanding the detailed molecular structure of our compound of interest (Dani et al., 2013).
Chemical Reactions and Properties
The reactivity of thiadiazine derivatives with various reagents has been explored, indicating the presence of nucleophilic sites that undergo methylation and alkylation. Such studies reveal the reactive nature and potential chemical modifications of the target compound (Norman et al., 2015).
Physical Properties Analysis
Investigations into related compounds include analysis of crystalline structures and hydrogen bonding, which significantly influence physical properties like melting points and solubility. These analyses are critical for understanding the physical characteristics of thiadiazole compounds (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazoles, including stability and electronic transitions, have been studied using HOMO and LUMO energy evaluations. Such studies are essential for predicting the chemical behavior and potential applications of the compound (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
A study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The research demonstrated the compounds' structural features through crystallography and explored their theoretical physical and chemical properties, confirming their biological activity against breast cancer and microbes (Titi et al., 2020).
Tuberculostatic Activity
Another research focused on the synthesis and reactions of pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid, examining their in vitro tuberculostatic activity. This study contributes to the understanding of the potential medical applications of thiadiazole derivatives (Foks et al., 2004).
Antimicrobial Activities
Research on novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties reported a simple synthesis technique and evaluated their in vitro antimicrobial activities. Some compounds exhibited promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Idrees et al., 2019).
Propiedades
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N7S/c1-11-8-14(17(20)21)25-28(11)10-16-23-24-18(29-16)22-15-6-7-27(26-15)9-12-4-2-3-5-13(12)19/h2-8,17H,9-10H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYAHOVVLGFDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4618025.png)
![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)

![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)

![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)
![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)
![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)
![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)
![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)
![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)
![3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4618126.png)
